molecular formula C12H11Cl2N B1471107 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile CAS No. 1616924-00-5

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Cat. No. B1471107
Key on ui cas rn: 1616924-00-5
M. Wt: 240.12 g/mol
InChI Key: ZEPPSIVTTCKELV-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

1-Naphthalen-2-yl-cyclopentanecarbonitrile (211) (25.0 g, 75.46%) was synthesized as a white solid from naphthalen-2-yl-acetonitrile (210) (25.0 g, 149.7 mmol) and 1,4-dibromobutane (17.8 mL, 149.7 mmol) following the procedure described for 1-(2,5-dichlorophenyl)-cyclopentanecarbonitrile (198).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]#[N:13].Br[CH2:15][CH2:16][CH2:17][CH2:18]Br.ClC1C=CC(Cl)=CC=1C1(C#N)CCCC1>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1([C:12]#[N:13])[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC#N
Name
Quantity
17.8 mL
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C1(CCCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 75.46%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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